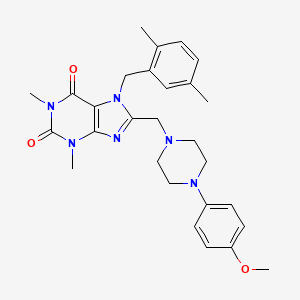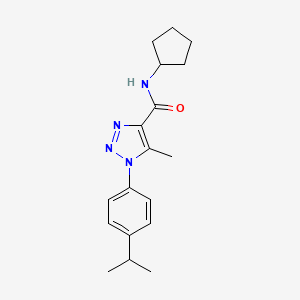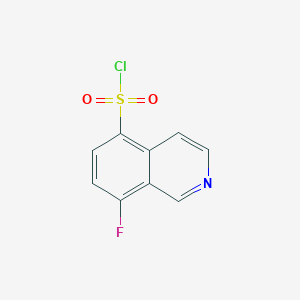![molecular formula C17H17N3OS B2465850 N-[4-(4-cianofenil)-1,3-tiazol-2-il]ciclohexanocarboxamida CAS No. 476281-00-2](/img/structure/B2465850.png)
N-[4-(4-cianofenil)-1,3-tiazol-2-il]ciclohexanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a cyclohexanecarboxamide moiety
Aplicaciones Científicas De Investigación
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mecanismo De Acción
Target of Action
The primary target of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and nerve cells. It plays a crucial role in the regulation of calcium ion concentration, which is essential for muscle contraction and nerve impulse transmission .
Mode of Action
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide interacts with its target, the RyR, by binding to it . This binding is believed to cause a conformational change in the receptor, leading to the opening of the calcium channel. As a result, there is an increase in the intracellular concentration of calcium ions .
Biochemical Pathways
The activation of the RyR by N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide leads to an increase in intracellular calcium concentration. This triggers a cascade of biochemical reactions that result in muscle contraction. In insects, this can lead to paralysis and death, making this compound a potent insecticide .
Result of Action
The result of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide’s action is the disruption of normal cellular processes in insects. By increasing the intracellular concentration of calcium ions, it causes overstimulation of muscle and nerve cells, leading to paralysis and death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.
Cyclohexanecarboxamide Formation: The final step involves the coupling of the thiazole-cyanophenyl intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-cyanophenyl)thiourea: Shares the cyanophenyl group but has a thiourea moiety instead of the thiazole ring.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Contains a similar cyanophenyl group but with a pyrazole ring.
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is unique due to the combination of the thiazole ring and the cyclohexanecarboxamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c18-10-12-6-8-13(9-7-12)15-11-22-17(19-15)20-16(21)14-4-2-1-3-5-14/h6-9,11,14H,1-5H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFMYCHYJYBNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
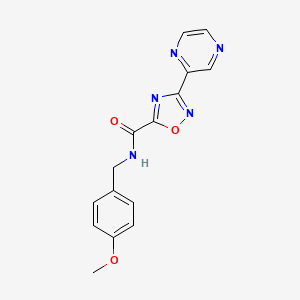
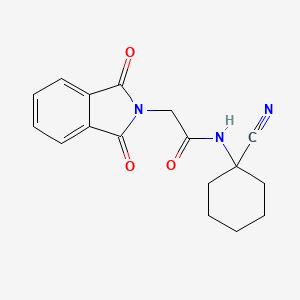
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)

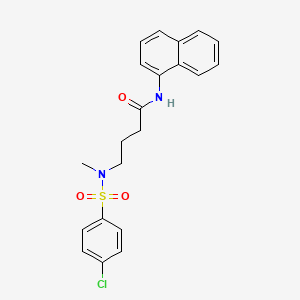
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)
![tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate](/img/structure/B2465779.png)
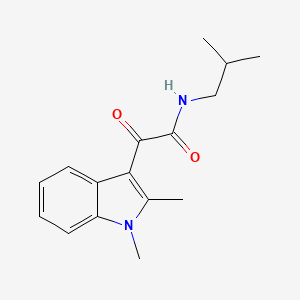
![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2465785.png)
